1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a methylsulfanyl group at the 4-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-methyl-3-oxobutan-1-one with thiosemicarbazide to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows for interactions with active sites of enzymes, while the methylsulfanyl group can enhance lipophilicity and membrane permeability. The exact molecular targets and pathways involved vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-methylsulfanylpyrazole-4-carboxylic acid
- 1-Methyl-4-methylsulfanylpyrazole-5-carboxylic acid
- 1-Methyl-4-methylsulfanylpyrazole-3-sulfonic acid
Uniqueness
1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a methylsulfanyl group and a carboxylic acid group on the pyrazole ring provides distinct chemical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Biological Activity
Overview
1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid (CAS No. 2408963-99-3) is a heterocyclic compound known for its diverse biological activities. This compound features a pyrazole ring with specific substitutions that influence its pharmacological properties. Research into its biological activity has indicated potential applications in various fields, including medicinal chemistry, agriculture, and biochemistry.
The molecular formula of this compound is C7H10N2O2S, with a molecular weight of 174.23 g/mol. The compound contains a methylsulfanyl group at the 4-position and a carboxylic acid group at the 3-position, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 174.23 g/mol |
Molecular Formula | C₇H₁₀N₂O₂S |
CAS Number | 2408963-99-3 |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its interaction with active sites on proteins, while the methylsulfanyl group may improve lipophilicity, facilitating membrane permeability.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways critical in various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study reported that derivatives of pyrazole compounds, including this compound, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
- Anti-inflammatory Activity : Another study evaluated the anti-inflammatory effects of related compounds in animal models. The results indicated that these compounds could reduce inflammation markers significantly when administered prior to inflammatory stimuli .
- Insecticidal Activity : Recent research explored the insecticidal properties of similar pyrazole derivatives against Aedes aegypti, highlighting the need for new insecticides due to resistance issues with current chemicals. Although direct data on this compound were limited, related compounds exhibited promising larvicidal activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
1-Methyl-3-methylsulfanylpyrazole-4-carboxylic acid | Methyl group at different position | Antimicrobial |
1-Methyl-4-methylsulfanylpyrazole-5-carboxylic acid | Different carboxyl position | Anti-inflammatory |
1-Methyl-4-methylsulfanylpyrazole-3-sulfonic acid | Sulfonic acid instead of carboxylic | Potentially higher solubility |
Properties
IUPAC Name |
1-methyl-4-methylsulfanylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-3-4(11-2)5(7-8)6(9)10/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSHWMOOYXXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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